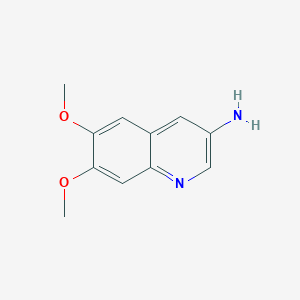

6,7-Dimethoxyquinolin-3-amine

Description

Contextualizing the Quinoline (B57606) Scaffold in Advanced Medicinal Chemistry Research

The quinoline scaffold, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govorientjchem.org Its inherent chemical properties and versatile nature make it an attractive framework for the design of new bioactive molecules. nih.govnih.gov The rigid and planar structure of the quinoline nucleus provides a foundation for the strategic placement of various functional groups, allowing for the fine-tuning of pharmacological activity. orientjchem.orgscite.ai This adaptability has led to the development of a multitude of quinoline-based compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govbenthamdirect.com The ability of the quinoline core to interact with various biological targets, such as enzymes and receptors, underscores its importance as a key building block in the creation of novel therapeutics. scite.airesearchgate.net

Evolution of Research on Quinoline Derivatives in Bioactive Compound Discovery

The journey of quinoline derivatives in medicine began with the discovery of quinine, an antimalarial agent isolated from the bark of the Cinchona tree. This discovery paved the way for extensive research into synthetic quinoline analogues. mdpi.com Early efforts focused on developing more effective and less toxic antimalarial drugs, leading to the synthesis of compounds like chloroquine (B1663885) and mefloquine. researchgate.netrsc.org

Over the years, research has expanded dramatically, moving beyond infectious diseases to explore the potential of quinoline derivatives in other therapeutic areas, most notably oncology. bohrium.comnih.gov The development of tyrosine kinase inhibitors, a class of targeted cancer therapies, has seen significant contributions from quinoline-based structures. nih.gov The unique ability of the quinoline scaffold to be modified at various positions has allowed for the creation of extensive libraries of compounds, each with the potential for unique biological activity. orientjchem.orgscispace.com Modern synthetic methodologies have further accelerated this evolution, enabling the efficient and regioselective functionalization of the quinoline ring. researchgate.net This has led to the discovery of quinoline derivatives with activities against a diverse range of targets, solidifying the scaffold's position as a cornerstone of bioactive compound discovery. nih.govnih.gov

Strategic Importance of 6,7-Dimethoxyquinolin-3-amine as a Research Modality

Within the vast family of quinoline derivatives, this compound holds particular strategic importance as a research intermediate and building block. The presence of the dimethoxy groups at the 6 and 7 positions is a key feature found in several potent bioactive molecules. For instance, the 6,7-dimethoxyquinoline (B1600373) scaffold is a core component of cabozantinib, a marketed c-Met inhibitor. tandfonline.comnih.gov The amino group at the 3-position provides a crucial handle for further chemical modifications. researchgate.netnih.gov This reactive site allows for the facile introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

The strategic value of this compound lies in its potential to serve as a precursor for the synthesis of novel compounds targeting specific biological pathways. For example, derivatives of 6,7-dimethoxyquinoline have been investigated as inhibitors of various kinases, including c-Met and G9a. tandfonline.comnih.gov The ability to readily synthesize a diverse library of analogues from this starting material makes it an invaluable tool for lead optimization in drug discovery programs. Research has shown that modifications to the amino group can significantly impact the biological activity and selectivity of the resulting compounds. nih.gov

Below is a table summarizing the inhibitory activities of some derivatives synthesized from a 6,7-dimethoxyquinoline scaffold, illustrating the impact of substitutions on biological targets.

| Compound ID | Target | IC50 (µM) | Cancer Cell Lines Tested |

| 12n | c-Met | 0.030 | A549, MCF-7, MKN-45 |

| Compound 41 | G9a | - | - |

| Compound 42 | G9a | - | - |

| Tivozanib | Tyrosine Kinase | - | Renal Cell Carcinoma |

| Cabozantinib | c-Met, VEGFR2 | - | Various |

This table is for illustrative purposes and includes data for compounds derived from a 6,7-dimethoxyquinoline scaffold to highlight the importance of this core structure in generating potent inhibitors. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-4-7-3-8(12)6-13-9(7)5-11(10)15-2/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUURJKFCQSUOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,7 Dimethoxyquinolin 3 Amine and Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The foundational synthesis of the quinoline scaffold has been a subject of extensive research for over a century. These methods, while traditional, are still widely employed and have been adapted to produce a diverse array of derivatives, including 6,7-Dimethoxyquinolin-3-amine.

Multi-Step Cyclization and Condensation Protocols

Multi-step cyclization and condensation reactions are cornerstone strategies for building the bicyclic quinoline system. Among the most notable are the Friedländer, Skraup, and Combes syntheses.

The Friedländer synthesis is a highly versatile method that involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). For the synthesis of this compound, the ideal starting material would be 2-amino-4,5-dimethoxybenzaldehyde, which can be reacted with an aminoacetaldehyde equivalent or a protected form thereof. The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. The reaction can be catalyzed by either acids or bases wikipedia.orgalfa-chemistry.comjk-sci.commdpi.comorganic-chemistry.org. A significant advantage of the Friedländer synthesis is its ability to produce specifically substituted quinolines based on the choice of starting materials mdpi.com. One of the primary challenges, however, can be the limited commercial availability of the required substituted 2-aminobenzaldehydes mdpi.com. To circumvent this, domino reactions involving the in-situ reduction of a 2-nitrobenzaldehyde followed by a Friedländer cyclization have been developed mdpi.com.

The Skraup synthesis is another classical method that typically employs the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce the quinoline core jk-sci.com. While a powerful tool for generating unsubstituted or simply substituted quinolines, the often harsh and sometimes violent reaction conditions can limit its applicability for more complex and sensitive substrates jk-sci.com.

The Combes synthesis involves the condensation of an arylamine with a β-diketone, followed by an acid-catalyzed cyclization. This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.

A plausible synthetic route to this compound could involve the synthesis of 6,7-dimethoxy-3-nitroquinoline as a key intermediate. This could potentially be achieved through a modified Skraup or other cyclization methods using 3,4-dimethoxyaniline as the starting material and a suitable three-carbon building block that introduces a nitro group at the desired position. The subsequent reduction of the nitro group would then yield the target amine. Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation over palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride or iron in acidic media.

Catalytic Hydrogenation and Ring Closure Reactions

Catalytic hydrogenation is a crucial step in many synthetic pathways leading to quinoline derivatives. While often used to reduce the quinoline ring to a tetrahydroquinoline, it is also a primary method for the reduction of a nitro group to an amine. For instance, if 6,7-dimethoxy-3-nitroquinoline is synthesized, its catalytic hydrogenation would be a clean and efficient final step to obtain this compound.

Ring closure reactions are integral to all de novo quinoline syntheses. In the context of contemporary methods, metal-catalyzed reactions can facilitate ring closure under milder conditions than the classical named reactions. For example, copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes provides a direct route to substituted quinolines organic-chemistry.org. This one-pot process involves C-H functionalization and C-C/C-N bond formation, representing a more atom-economical approach organic-chemistry.org.

Innovative Synthetic Enhancements

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, several innovative techniques have been developed. These enhancements often lead to improved yields, shorter reaction times, and more environmentally benign processes.

Microwave-Assisted Synthesis for Improved Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The Friedländer synthesis, for example, can be significantly enhanced through the use of microwave irradiation. This technique can dramatically reduce reaction times from hours or even days to mere minutes, often with an improvement in yield organic-chemistry.org. The use of microwave heating in conjunction with green solvents like acetic acid further enhances the environmental credentials of the synthesis organic-chemistry.org.

| Reaction Type | Starting Materials | Conditions | Product | Yield | Reference |

| Friedländer Synthesis | 2-aminobenzophenone, cyclohexanone | Acetic acid, microwave, 160 °C, 5 min | 2,3,4,9-tetrahydro-1H-acridin-9-one | Excellent | organic-chemistry.org |

| Friedländer Synthesis | 2-amino-5-chlorobenzophenone, acetone | Acetic acid, microwave, 160 °C, 5 min | 6-chloro-2-methyl-4-phenylquinoline | Excellent | organic-chemistry.org |

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

Metal-Catalyzed Coupling Reactions in Quinoline Derivative Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinoline derivatives are no exception. Palladium- and copper-catalyzed reactions are particularly prominent in this area.

One strategic approach to this compound involves the synthesis of a 3-halo-6,7-dimethoxyquinoline intermediate. The amino group can then be introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using ammonia or an ammonia equivalent. This method offers a high degree of control and functional group tolerance.

Alternatively, copper-catalyzed reactions can be employed for the synthesis of the quinoline core itself. For instance, the aerobic oxidative cyclization of anilines with aldehydes, catalyzed by copper salts, provides a direct route to substituted quinolines organic-chemistry.org. These methods often proceed under milder conditions than traditional syntheses and can offer different regioselectivity.

| Catalyst | Reactants | Oxidant | Product Type | Reference |

| CuBr | Anilines, Aldehydes | Air | Substituted Quinolines | organic-chemistry.org |

| Pd(OAc)₂ | 2-haloaryl hydroxylamines, allylic C-H substrates | Aerobic | Substituted Quinolines |

Table 2: Examples of Metal-Catalyzed Quinoline Synthesis

Strategic Functionalization and Derivatization Techniques

Once the this compound core has been synthesized, the primary amino group at the 3-position serves as a versatile handle for further functionalization and the creation of a library of analogs. The reactivity of this amino group is characteristic of an arylamine, allowing for a wide range of derivatization reactions.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halogens, cyano group, hydroxyl group) in Sandmeyer-type reactions.

Coupling Reactions: The amino group can be used to form ureas, thioureas, or can participate in further carbon-nitrogen bond-forming reactions.

Preclinical Pharmacological Characterization and Mechanistic Elucidation

Spectrum of Biological Activities within the Quinoline (B57606) Class

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent structural motif in a vast array of pharmacologically active compounds. nih.govresearchgate.net Quinoline and its derivatives exhibit a remarkable breadth of biological activities, making them a cornerstone in medicinal chemistry and drug discovery. nih.govbenthamscience.comresearchgate.net The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct therapeutic properties. nih.govbiointerfaceresearch.com

Historically significant for antimalarial drugs like quinine and chloroquine (B1663885), the pharmacological profile of the quinoline class has expanded considerably. researchgate.netbiointerfaceresearch.com Extensive research has demonstrated that quinoline-based molecules possess potent anticancer, antimicrobial (antibacterial, antifungal), antiviral, anticonvulsant, anti-inflammatory, and cardiovascular effects. nih.govbenthamscience.comwisdomlib.org In the realm of oncology, quinoline derivatives are particularly important, with numerous compounds functioning as inhibitors of key enzymes involved in cancer progression. nih.govnih.gov Their mechanisms of action are often attributed to the ability of the planar aromatic ring system to interact with biological macromolecules through hydrophobic interactions or by intercalating with DNA. researchgate.net This wide spectrum of activity underscores the importance of the quinoline scaffold as a privileged structure in the development of novel therapeutic agents. biointerfaceresearch.com

In Vitro Assay Development and Implementation for Biological Activity Assessment

Detailed information regarding the development and implementation of specific in vitro assays to assess the biological activity of 6,7-Dimethoxyquinolin-3-amine is not described in the current body of scientific literature. While related compounds, such as 4-anilino-6,7-dimethoxyquinoline derivatives, have been evaluated for their potential as c-Met kinase inhibitors through in vitro kinase and antiproliferation assays, no such data is available for this compound.

Scientific investigations into the pharmacological properties and mechanism of action of this compound would necessitate the development of a suite of specific in vitro assays. These would likely include:

Target-Based Assays: If a specific molecular target is hypothesized, biochemical assays would be required to determine the compound's direct effect on the target, such as enzyme inhibition or receptor binding assays.

Cell-Based Assays: To understand the compound's effect in a cellular context, various assays would be employed. These could include cell viability assays (e.g., MTT, MTS) to assess cytotoxicity, cell proliferation assays, apoptosis assays, and specific functional assays depending on the therapeutic area of interest.

Mechanism of Action Studies: Further cell-based assays would be needed to elucidate the mechanism by which this compound exerts any observed biological effects. This could involve reporter gene assays, Western blotting to assess changes in protein expression or phosphorylation status, and other molecular biology techniques.

Without published research, it is not possible to provide specific details on the assays that have been implemented for this compound or any resulting data.

Table 1: Summary of Hypothetical In Vitro Assays for this compound

| Assay Type | Purpose | Potential Readout |

|---|---|---|

| Kinase Inhibition Assay | To determine if the compound inhibits the activity of specific kinases. | IC50 value |

| Cell Viability Assay (e.g., MTT) | To assess the cytotoxic or cytostatic effects on cancer cell lines. | GI50 or IC50 value |

| Receptor Binding Assay | To measure the affinity of the compound for a specific receptor. | Ki or Kd value |

| Apoptosis Assay (e.g., Annexin V) | To determine if the compound induces programmed cell death. | Percentage of apoptotic cells |

Note: This table is a hypothetical representation of assays that could be used and does not reflect published data for this compound.

Structure Activity Relationship Sar and Lead Optimization Strategies

Elucidation of Pharmacophoric Features and Critical Substituent Effects

The biological activity of the 6,7-dimethoxyquinoline (B1600373) scaffold is intricately linked to the specific arrangement and nature of its functional groups. Understanding these relationships is fundamental to medicinal chemistry efforts aimed at optimizing the therapeutic potential of this class of compounds.

The amino group at the C3 position is another key pharmacophoric feature. While much of the historical SAR literature on aminoquinolines has focused on the 4-amino substitution, particularly in the context of antimalarial drugs, the C3-amino group in 6,7-Dimethoxyquinolin-3-amine plays a vital role in its activity as a kinase inhibitor. This primary amine can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the hinge region of kinase domains. This interaction is a common binding motif for many kinase inhibitors and is often essential for potent inhibition.

The nature and position of substituents on the quinoline (B57606) ring system of this compound derivatives have a profound impact on their biological activity. SAR studies have revealed that both electron-donating and electron-withdrawing groups can modulate potency and selectivity, depending on their location.

For instance, in various series of quinoline derivatives, the introduction of small alkyl or alkoxy groups at specific positions can enhance activity, likely through increased hydrophobic interactions or improved binding site complementarity. rsc.org Conversely, the introduction of bulky substituents can lead to a decrease in activity due to steric hindrance. The electronic properties of substituents are also critical; electron-withdrawing groups like halogens can alter the pKa of the quinoline nitrogen, which may affect its ability to form key interactions within the active site. rsc.org

The following table summarizes the general effects of different substituents on the quinoline ring based on findings from various studies on quinoline derivatives.

| Substituent Position | Nature of Substituent | General Effect on Activity | Reference |

| C2 | Bulky aromatic groups | Can increase potency through additional binding interactions | nih.gov |

| C4 | Anilino substituents | Often crucial for kinase inhibition, forming key H-bonds | nih.gov |

| C6, C7 | Methoxy (B1213986) groups | Generally essential for high potency | nih.gov |

| C8 | Unsubstituted | Substitution often leads to decreased activity | pharmacy180.com |

A comparative analysis of the 6,7-dimethoxyquinoline scaffold with analogous heterocyclic systems, such as quinazolines and isoquinolines, provides valuable insights into the structural requirements for optimal activity.

In a notable study comparing quinoline and quinazoline (B50416) scaffolds as G9a inhibitors, the quinoline derivatives were found to be more potent. researchgate.net This suggests that the replacement of the nitrogen atom at the 3-position in quinazolines with a carbon atom, as in the quinoline scaffold, is beneficial for activity against this particular target. The study also highlighted that the N-1 of the quinoline derivatives was predicted to be more basic than the corresponding nitrogen in quinazolines, which could influence the strength of the salt bridge formation with key aspartate residues in the enzyme's active site. nih.gov

Quinazolinone derivatives have also been extensively studied as kinase inhibitors. nih.gov While they share a similar bicyclic core, the presence of the exocyclic carbonyl group and the different arrangement of nitrogen atoms lead to distinct SAR profiles. For example, substitutions at the C2 and C3 positions of the quinazolinone ring are often critical for activity, whereas for quinolines, modifications at the C3 and C4 positions are frequently explored. nih.gov

The following table provides a comparative overview of key structural features and their importance in different heterocyclic scaffolds.

| Scaffold | Key Pharmacophoric Features | Common Substitution Sites for Activity |

| 6,7-Dimethoxyquinoline | C6,C7-Dimethoxy groups, C3-Amino group, N1 basicity | C2, C4 |

| Quinazoline | C6,C7-Dimethoxy groups, N1 and N3 nitrogens, C4-amino group | C2, C4 |

| Isoquinoline | Varied, often depends on the specific isomer and target | C1, C3 |

Computational Approaches in SAR Analysis and Prediction

Computational methods are indispensable tools in modern drug discovery, providing powerful means to analyze SAR, predict the activity of novel compounds, and understand ligand-protein interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, QSAR studies have been successfully employed to predict their anticancer and kinase inhibitory activities. nih.govijper.org

In a typical QSAR study, a set of molecules with known biological activities is used to build a model. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each molecule. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that correlates these descriptors with the observed activity. allsubjectjournal.com

A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. For this compound derivatives, QSAR models could help in identifying the optimal combination of substituents on the quinoline ring to maximize their desired biological effect.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method is widely used to understand the binding mode of inhibitors and to screen virtual libraries of compounds for potential new hits.

The following table summarizes the key interactions of a representative 6,7-dimethoxyquinoline derivative with a generic kinase active site, as revealed by molecular docking studies.

| Ligand Moiety | Interacting Protein Residues (Typical) | Type of Interaction |

| C3-Amino group | Hinge region (e.g., Met) | Hydrogen bond (donor) |

| Quinoline N1 | Hinge region (e.g., Asp) | Hydrogen bond (acceptor, if protonated) |

| 6,7-Dimethoxy groups | Hydrophobic pocket (e.g., Leu, Val, Ile) | Hydrophobic interactions |

| Quinoline ring system | Various nonpolar residues | van der Waals, π-π stacking |

By visualizing and analyzing these ligand-protein interactions, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity for a specific target kinase. nih.gov

Advanced Strategies for Lead Optimization in Medicinal Chemistry

Lead optimization is a critical, multi-objective process in which an initial "hit" compound is iteratively modified to enhance its potency, selectivity, and pharmacokinetic profile to create a viable drug candidate. researchgate.netnih.gov For derivatives of this compound, several advanced strategies are employed to achieve these goals.

Systematic modification involves making discrete, planned changes to a lead molecule and evaluating the impact on its biological activity. This process generates vital structure-activity relationship (SAR) data that guides further design.

A notable example involves the development of potent c-Met kinase inhibitors. nih.gov In this work, researchers used the 6,7-dimethoxyquinoline scaffold as a replacement for a quinazoline fragment. They then systematically introduced a variety of functional groups onto a phenyl ring attached to a benzimidazole (B57391) moiety at the 4-anilino position. The resulting SAR data revealed that the electronic properties and position of these substituents played a crucial role in inhibitory potency. For instance, compound 12n in their series, featuring a 3-fluoro-4-methoxyphenyl group, demonstrated the most potent activity against c-Met kinase. nih.gov

Table 2: SAR of 6,7-Dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine Derivatives as c-Met Inhibitors nih.gov

| Compound | Substituent (R) on Phenyl Ring | c-Met IC₅₀ (µM) |

| 12a | 2-F | 0.121 ± 0.015 |

| 12f | 4-Cl | 0.110 ± 0.011 |

| 12h | 4-CH₃ | 0.065 ± 0.009 |

| 12j | 4-OCH₃ | 0.046 ± 0.006 |

| 12n | 3-F, 4-OCH₃ | 0.030 ± 0.008 |

| 12q | 2,6-di-Cl | > 10 |

In another study focusing on inhibitors of the epidermal growth factor receptor (EGFR) and HER-2, researchers developed a series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. nih.gov They systematically modified the 6-position with various Michael acceptors, such as butynamide and crotonamide (B15916) groups, designed to form an irreversible covalent bond with a cysteine residue in the kinase's active site. The inclusion of water-solubilizing substituents on these groups was found to enhance their biological properties, leading to the identification of a compound with excellent oral activity in vivo. nih.gov

The concept of "chemical space" refers to the vast collection of all possible organic molecules. nih.gov A key goal of lead optimization is to effectively explore the relevant chemical space around a lead scaffold to identify novel derivatives with improved properties.

One powerful technique for this exploration is bioisosteric replacement . novartis.com This strategy involves substituting a part of the molecule with another group that has similar physical or chemical properties (a bioisostere), with the goal of enhancing the compound's biological activity, selectivity, or metabolic stability. nih.govnih.gov Common bioisosteric replacements include swapping a carboxylic acid for a tetrazole or replacing an amide bond with a 1,2,3-triazole to improve metabolic stability. nih.gov In the context of kinase inhibitors, replacing a phenyl ring with a ferrocene (B1249389) group has been shown to yield compounds with enhanced pharmacodynamic profiles. mdpi.com For the 6,7-dimethoxyquinoline scaffold, bioisosteric replacement could be used to modify linker regions or distal substituents to fine-tune target engagement and pharmacokinetic properties.

Scaffold hopping is a creative design strategy used to identify structurally novel compounds that retain the biological activity of the original lead. nih.gov By replacing the core molecular framework (the scaffold) while preserving the key pharmacophoric features responsible for target binding, medicinal chemists can discover new chemical series with distinct advantages, such as improved properties or freedom from existing patents. nih.govresearchgate.net

The value of the 6,7-dimethoxyquinoline moiety is highlighted by its use as a successful target in scaffold hopping campaigns. For example, in the development of the aforementioned c-Met inhibitors, researchers explicitly replaced a known quinazoline scaffold with the 6,7-dimethoxyquinoline core from the drug cabozantinib. nih.gov This "hop" led to a new series of potent inhibitors, demonstrating that the 6,7-dimethoxyquinoline framework is a highly effective scaffold for engaging the ATP-binding site of kinases.

Before committing to costly and time-consuming synthesis, lead optimization programs heavily rely on in silico computational screening to predict a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. mdpi.comresearchgate.net These predictive models use a compound's structure to estimate key pharmacokinetic and safety parameters.

Important properties assessed include:

Aqueous Solubility: Affects absorption and formulation.

Permeability: Predicts absorption across the gut wall (e.g., Caco-2 permeability).

Metabolic Stability: Estimates susceptibility to breakdown by liver enzymes like cytochrome P450s.

Blood-Brain Barrier (BBB) Penetration: Crucial for drugs targeting the central nervous system.

Toxicity Risks: Flags potential liabilities such as hERG channel inhibition (cardiotoxicity) or mutagenicity. udhtu.edu.ua

These predictions allow chemists to filter out compounds with likely ADMET problems early in the design cycle. For example, if a highly potent 6,7-dimethoxyquinoline derivative is predicted to have poor solubility, modifications such as adding polar functional groups can be prioritized to address the liability. This iterative cycle of design, in silico prediction, and synthesis is fundamental to efficient lead optimization.

Table 3: Illustrative In Silico ADMET Profile for a Hypothetical Quinoline Derivative Series

| Compound ID | Modification | Predicted LogS (Solubility) | Predicted Caco-2 (Permeability) | Predicted CYP3A4 Inhibition | Predicted hERG Blockade Risk |

| Lead-01 | Base Scaffold | -4.5 (Low) | High | High | Moderate |

| Opt-01a | Add -COOH group | -3.0 (Moderate) | Low | Low | Low |

| Opt-01b | Add -morpholine group | -3.2 (Moderate) | Moderate-High | Low | Low |

| Opt-01c | Add large, greasy group | -5.8 (Very Low) | High | High | High |

Advanced Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical and Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule in a simulated physiological environment, typically in an aqueous solution. dntb.gov.ua By simulating the atomic motions over time, MD can reveal the flexibility of the quinoline (B57606) ring and its substituents. For a molecule like 6,7-Dimethoxyquinolin-3-amine, MD simulations would likely show the dynamic nature of the methoxy (B1213986) groups and the amine group, highlighting their accessible conformations and the hydrogen bonding patterns with surrounding water molecules. Such simulations, often run for nanoseconds, provide insights into the molecule's stability and how it might adapt its shape upon interacting with a biological target. dntb.gov.uamdpi.com

| Computational Method | Application to this compound (Inferred) | Key Insights |

| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. | Provides the most stable 3D conformation and electronic properties like charge distribution and orbital energies. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility in a simulated aqueous environment. | Reveals the dynamic behavior of the molecule, its stable conformations over time, and interactions with the solvent. |

Elucidation of Molecular Recognition and Binding Dynamics

Molecular recognition is a cornerstone of drug action, and computational methods like molecular docking are widely used to predict how a ligand such as this compound might bind to a biological target, often a protein kinase. nih.govnih.govjmchemsci.comresearchgate.net Docking studies on closely related 2,4-diamino-6,7-dimethoxyquinoline derivatives have provided valuable insights into their binding modes. For instance, these studies have shown that the dimethoxyquinoline core can form crucial interactions within the ATP-binding site of protein kinases. nih.gov

The binding affinity of a ligand to its target is governed by a network of non-covalent interactions. researchgate.net For this compound, the primary amine group is a potent hydrogen bond donor, while the nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy groups act as hydrogen bond acceptors. nih.govchemrxiv.orgrowansci.com Molecular docking studies on analogous compounds reveal that the quinoline nitrogen frequently forms a key hydrogen bond with hinge region residues in kinase active sites. nih.gov The amino group can also form hydrogen bonds with nearby amino acid residues, further stabilizing the ligand-protein complex.

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack, which in turn informs potential non-covalent interactions. researchgate.netnih.govimist.ma For a molecule like this compound, the MEP would likely show negative potential (electron-rich regions) around the quinoline nitrogen and methoxy oxygens, making them favorable for hydrogen bond acceptance. Conversely, the hydrogens of the amine group would exhibit positive potential, indicating their role as hydrogen bond donors.

| Interaction Type | Potential Role for this compound | Example from Analog Studies |

| Hydrogen Bonding | The 3-amino group acts as a donor; the quinoline nitrogen and methoxy oxygens act as acceptors. | Quinoline nitrogen forming a hydrogen bond with the hinge region of a kinase. nih.gov |

| π-π Stacking | The aromatic quinoline ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. | π-stacking interactions observed in the binding of aminoquinolines to heme. nih.gov |

| Hydrophobic Interactions | The quinoline scaffold and methyl groups of the methoxy substituents can interact with nonpolar pockets of a binding site. | Hydrophobic residues on the benzo-moiety of quinolines improve potency in some cases. nih.gov |

The ability of a drug molecule to cross biological membranes is a critical aspect of its pharmacokinetic profile. nih.gov Computational models, particularly MD simulations, can be used to predict the passive permeability of a compound across a lipid bilayer. rowansci.comnih.gov These simulations calculate the potential of mean force (PMF) profile, which describes the energy changes as the molecule moves from the aqueous environment into and across the membrane. For this compound, its lipophilicity, size, and hydrogen bonding capacity would be key determinants of its membrane permeability. While specific studies on this compound are lacking, general computational models for predicting the permeability of drug-like molecules are well-established and could be applied. nih.gov

Development of Predictive Computational Models for Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govjetir.orgnih.govfrontiersin.org For a series of quinoline derivatives, QSAR models can be developed to predict their activity against a particular target, such as a protein kinase or a parasite. mdpi.comresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical equation that can predict the activity of new, untested compounds.

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with variations at different positions of the quinoline ring and its substituents. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be built to identify the key structural features that influence this activity. Such models can guide the design of new derivatives with enhanced potency. mdpi.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used in the early stages of drug design to filter out compounds with unfavorable pharmacokinetic or toxicological profiles, thus saving time and resources. nih.govresearchgate.netdntb.gov.ua

| Modeling Approach | Application in Drug Design | Relevance to this compound |

| QSAR | Predicts the biological activity of new compounds based on their chemical structure. | Can guide the synthesis of more potent derivatives by identifying key structural features for activity. mdpi.com |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Helps in understanding the molecular basis of interaction and in structure-based drug design. nih.govnih.gov |

| In Silico ADMET | Predicts pharmacokinetic and toxicological properties. | Allows for the early-stage filtering of compounds with poor drug-like properties. nih.govresearchgate.net |

Analytical and Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Confirmation

The structural elucidation of 6,7-Dimethoxyquinolin-3-amine and its derivatives is heavily reliant on a suite of advanced spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to provide a comprehensive understanding of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural confirmation. In the ¹H NMR spectrum of a compound like this compound, the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the number and connectivity of protons. For instance, the aromatic protons on the quinoline (B57606) core would appear in the downfield region, while the methoxy (B1213986) protons would present as sharp singlets in the upfield region. The amino group proton(s) would likely appear as a broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in the quinoline ring and those of the methoxy groups would be characteristic. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are commonly employed. nih.gov The measured mass-to-charge ratio (m/z) of the molecular ion allows for the unambiguous confirmation of the compound's molecular formula. For example, in the analysis of N-(2-(substituted phenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine derivatives, HRMS (ESI+) was used to confirm the calculated molecular formula. nih.gov

Interactive Data Table: Representative Spectroscopic Data for a 6,7-Dimethoxyquinoline (B1600373) Derivative

| Technique | Nucleus/Ion | Solvent | Key Signals (δ ppm or m/z) |

| ¹H NMR | ¹H | DMSO-d₆ | Signals corresponding to aromatic protons, methoxy groups, and amine/amide protons. nih.gov |

| HRMS | [M+H]⁺ | - | Calculated and found mass-to-charge ratios confirming the elemental composition. nih.gov |

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from reaction mixtures are crucial for obtaining a sample of high purity, which is essential for accurate analytical characterization and further research.

Column Chromatography: This is a fundamental and widely used technique for the purification of quinoline derivatives. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (a single solvent or a mixture of solvents) is passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For derivatives of 6,7-dimethoxyquinoline, solvent systems such as petroleum ether/ethyl acetate (B1210297) or dichloromethane/methanol are commonly employed to achieve effective separation. nih.govmdpi.com

Recrystallization: This technique is often used as a final purification step to obtain highly pure crystalline material. The crude compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts remain in the solution. The choice of solvent is critical for successful recrystallization. For related quinoline derivatives, solvents like ethyl acetate have been used for recrystallization. nih.gov

Thin-Layer Chromatography (TLC): TLC is an indispensable tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate coated with silica gel, and the plate is developed in a chamber containing a suitable eluent. The separated spots are visualized under UV light or by using a staining agent.

X-ray Crystallography for Three-Dimensional Structural Determination

While the crystal structure of this compound itself is not publicly documented, the crystal structure of a closely related compound, 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline, has been reported. researchgate.net The analysis of this structure reveals important geometric parameters of the 6,7-dimethoxyquinoline core, such as the planarity of the quinoline ring system. researchgate.net This information serves as a valuable reference for understanding the structural properties of this compound.

Interactive Data Table: Crystallographic Data for 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.847 (2) |

| b (Å) | 7.0960 (12) |

| c (Å) | 12.467 (2) |

| V (ų) | 1225.0 (3) |

| Z | 4 |

This data provides the dimensions of the unit cell, which is the basic repeating unit of the crystal lattice.

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. While there are no specific reports detailing the use of HTS for the discovery of this compound, this methodology is highly relevant to the broader class of quinoline derivatives.

HTS campaigns are often employed to screen compound libraries, which may include diverse quinoline scaffolds, against a particular biological target, such as an enzyme or a receptor. For example, a high-throughput screening campaign against the kinase activity of PFKFB3 involved the screening of over 250,000 compounds to identify potential inhibitors. nih.gov

In the context of this compound and its analogs, HTS could be utilized to:

Identify novel biological targets for this class of compounds.

Screen for derivatives with improved potency or selectivity.

Elucidate the structure-activity relationships (SAR) within a library of related quinolines.

The process typically involves miniaturized assays in microtiter plates, where each well contains a different test compound. The activity is measured using a variety of detection methods, such as fluorescence, luminescence, or absorbance. The large datasets generated from HTS are then analyzed to identify "hits," which are compounds that exhibit the desired activity and are selected for further investigation and optimization.

Translational Research Perspectives and Future Directions

Design and Synthesis of Multi-Targeted Therapeutics Based on 6,7-Dimethoxyquinolin-3-amine

The complexity of diseases like cancer, which often involve crosstalk between multiple signaling pathways, has spurred a shift from single-target drugs to multi-targeted therapeutics. nih.gov These agents can offer advantages such as enhanced efficacy, a lower likelihood of drug resistance, and the potential for synergistic effects. The 6,7-dimethoxyquinoline (B1600373) scaffold is well-suited for this paradigm due to its ability to be functionalized at various positions, allowing for the incorporation of pharmacophoric elements necessary for binding to different biological targets.

A prominent strategy in the design of multi-targeted agents is molecular hybridization, which combines structural features of known inhibitors for different targets into a single molecule. The 6,7-dimethoxyquinoline core can act as the central framework for such hybrids. For instance, the design of dual inhibitors often leverages the similarities in the ATP-binding sites of protein kinases. By modifying substituents on the quinoline (B57606) ring, it is possible to fine-tune the inhibitor's interaction profile to engage with more than one kinase.

An example of this approach can be seen in the development of dual inhibitors based on related heterocyclic scaffolds. While not explicitly starting from the 3-amino derivative, research on 2,4-diamino-6,7-dimethoxyquinolines has led to the identification of potent and selective dual inhibitors of the histone methyltransferases G9a and G9a-like protein (GLP). nih.gov This demonstrates that the dimethoxyquinoline core can successfully serve as a foundation for agents with activity against multiple, closely related targets. The design process for these compounds involved replacing the quinazoline (B50416) core of known inhibitors like BIX-01294 with a quinoline scaffold to explore novel chemical space and improve pharmacophoric features. nih.gov

Furthermore, computational approaches are integral to the rational design of these multi-targeted agents. In silico techniques such as molecular docking and pharmacophore modeling allow researchers to predict the binding affinity of designed compounds against a panel of targets before undertaking synthetic efforts. nih.gov This strategy was employed in a study designing multi-targeted inhibitors based on a general quinoline scaffold to simultaneously act on topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins, showcasing the versatility of the quinoline ring system in multi-target drug design. nih.gov

Integration of Rational Drug Design with Experimental Validation

The development of novel therapeutics based on the this compound scaffold is a synergistic process that tightly integrates computational design with empirical validation. Rational drug design allows for the hypothesis-driven creation of molecules with predicted activity, which are then synthesized and tested experimentally to confirm their biological effects and refine the initial models.

A clear illustration of this integrated approach is the development of 6,7-dimethoxy-4-anilinoquinoline derivatives as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in tumorigenesis. nih.gov The design strategy involved modifying existing c-Met inhibitors by replacing a quinazoline fragment with the 6,7-dimethoxyquinoline moiety found in the multi-kinase inhibitor cabozantinib. nih.gov

Computational Design: Molecular docking studies were performed to predict how these newly designed compounds would bind to the ATP-binding site of c-Met kinase. nih.govnih.gov These simulations provided insights into the potential interactions between the ligand and key amino acid residues in the kinase domain, helping to rationalize the design of various substitutions on the anilino-benzimidazole portion of the molecules. nih.gov Similarly, in the development of G9a inhibitors, molecular docking was used to explain the observed in vitro data and to understand why certain structural features, like a basic nitrogen at position 1, were crucial for potent activity. nih.gov

Experimental Validation: Following the computational design, the proposed compounds were synthesized and subjected to a battery of experimental assays.

In Vitro Kinase Assays: The synthesized 6,7-dimethoxy-4-anilinoquinoline derivatives were tested for their ability to inhibit c-Met kinase activity. This experimental validation is crucial to confirm the predictions from the docking studies. The results identified specific compounds with potent inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov

Cell-Based Assays: The most promising compounds were further evaluated for their anti-proliferative activity against human cancer cell lines known to be dependent on c-Met signaling, such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer). nih.gov This step validates the biological effect of target inhibition at a cellular level. The correlation between the compounds' c-Met inhibitory activity and their anti-proliferative effects suggested that the anticancer activity was indeed related to their intended mechanism of action. nih.gov

This iterative cycle of design, synthesis, and testing allows for the establishment of robust Structure-Activity Relationships (SAR), which guide further optimization of the lead compounds.

Innovative Approaches for Scaffold Derivatization Towards Enhanced Pharmacological Profiles

Scaffold derivatization is a cornerstone of medicinal chemistry, enabling the fine-tuning of a lead compound's properties to achieve a desired pharmacological profile, including enhanced potency, selectivity, and improved pharmacokinetic characteristics. The this compound scaffold offers multiple sites for chemical modification, providing a rich platform for such optimization.

Substitution at the 4-Position: One of the most explored positions for derivatization is the C4 position of the quinoline ring. In the pursuit of c-Met inhibitors, a series of derivatives were synthesized by condensing 4-chloro-6,7-dimethoxyquinoline with various substituted 2-phenyl-1H-benzo[d]imidazol-5-amines. nih.gov This approach allowed for the systematic exploration of the chemical space around the core scaffold. The introduction of different functional groups on the phenyl ring of the benzimidazole (B57391) moiety played a significant role in optimizing c-Met inhibitory potency. nih.gov For example, compound 12n from this series, which features a specific substitution pattern, exhibited the most potent inhibitory activity against c-Met. nih.gov

Table 1: Derivatization at the 4-Position of 6,7-Dimethoxyquinoline and c-Met Inhibition

| Compound | Substitution on Phenyl Ring of Benzimidazole | c-Met IC₅₀ (µM) nih.gov |

|---|---|---|

| 12f | 4-chloro | 0.120 ± 0.011 |

| 12j | 2-methyl | 0.110 ± 0.009 |

| 12k | 3-methyl | 0.060 ± 0.005 |

| 12l | 4-methyl | 0.050 ± 0.003 |

| 12n | 3-ethoxy-4-methoxy | 0.030 ± 0.008 |

| 12o | 2-methoxy | 0.210 ± 0.015 |

Substitution at the 2- and 4-Positions: Research into G9a inhibitors based on the 6,7-dimethoxyquinoline scaffold highlighted the importance of the substitution pattern on the heterocyclic core itself. A key innovation was the synthesis of 2,4-diaminoquinoline derivatives. nih.gov This derivatization strategy was challenging but ultimately successful, leading to potent inhibitors. The study underscored that a basic nitrogen atom at the N-1 position of the quinoline ring was a critical pharmacophoric feature for G9a activity. nih.gov

Importance of the Core Methoxy (B1213986) Groups: Innovative approaches also include modifying the core scaffold itself to understand the contribution of each component to the pharmacological activity. To validate the importance of the 6,7-dimethoxy groups, derivatives lacking these substituents were synthesized. These "desmethoxy" analogues were found to be significantly less active against G9a, confirming that the dimethoxy functionality is crucial for potent inhibition. nih.gov This type of systematic derivatization, where parts of the core scaffold are removed or altered, provides invaluable information for building accurate pharmacophore models.

Q & A

Q. What are the common synthetic routes for 6,7-dimethoxyquinolin-3-amine and its derivatives?

Methodological Answer: Synthesis of this compound derivatives typically involves multi-step reactions, including nucleophilic substitutions, cyclizations, and functional group modifications. For example:

- Stepwise synthesis (based on analogous quinoline derivatives):

- Intermediate preparation : Start with 4,7-dichloroquinoline, followed by methoxylation at positions 6 and 7 using methoxy groups under controlled conditions (e.g., reflux in acetone or acetonitrile) .

- Amination : Introduce the amine group at position 3 via Buchwald-Hartwig coupling or nucleophilic substitution with ammonia or primary/secondary amines. Palladium catalysts (e.g., Pd(dba)₂, BINAP) are often employed .

- Example conditions :

- Solvents: Toluene, CH₃CN, or DMF at 80–140°C.

- Catalysts: Pd(dba)₂, DavePhos, or Fe powder for reduction steps .

- Yields: Reported between 50% (for complex substitutions) and 92% (for simpler routes) .

Q. How is the purity and structural integrity of this compound verified in research settings?

Methodological Answer:

- Purity analysis : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. For deuterated analogs, isotopic enrichment (e.g., 99 atom% D) is confirmed via mass spectrometry .

- Structural characterization :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy groups at C6/C7, amine at C3). Chemical shifts for methoxy protons typically appear at δ 3.8–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₃N₂O₂: calculated 217.0977, observed 217.0975) .

- Crystallography : Single-crystal X-ray diffraction validates spatial arrangement in crystalline derivatives .

Advanced Research Questions

Q. What mechanisms underlie the induction of mitotic arrest and apoptosis by this compound derivatives in cancer cells?

Methodological Answer: Studies on structurally similar compounds (e.g., CWJ-082, a 6,7-dimethoxyisoquinolin-1-amine derivative) reveal:

- Mitotic arrest : Activation of the spindle assembly checkpoint (SAC) via phosphorylation of BubR1 and Mad2, leading to G2/M phase arrest. This is validated by:

- Apoptosis : Caspase-3/7 activation and PARP cleavage via intrinsic pathways. siRNA knockdown of SAC proteins (BubR1/Mad2) reduces apoptosis, confirming SAC dependency .

- Tubulin polymerization : Derivatives like CWJ-082 stabilize microtubules, inducing spindle abnormalities. α-Tubulin polymerization assays (e.g., turbidity measurements) validate this effect .

Q. Key Mechanism Table :

Q. How can researchers resolve contradictions in pharmacological data across studies on quinolin-3-amine derivatives?

Methodological Answer: Contradictions may arise from variations in cell lines, assay conditions, or compound stability. Strategies include:

- Standardized assays : Replicate experiments across multiple models (e.g., HeLa vs. MCF-7 cells) to assess cell-type specificity .

- Open data practices : Share raw datasets (e.g., proteomics, dose-response curves) to enable cross-validation .

- Stability studies : Evaluate compound degradation under different storage conditions (e.g., pH, temperature) using LC-MS .

- Meta-analysis : Compare structural analogs (e.g., 6,7-dimethoxy vs. 6-chloro variants) to isolate substituent effects .

Q. What preclinical models are suitable for evaluating the antitumor efficacy of this compound derivatives?

Methodological Answer:

- In vitro models :

- In vivo models :

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact the bioactivity of quinolin-3-amine derivatives?

Methodological Answer:

- Methoxy groups : Enhance solubility and microtubule binding. For example, 6,7-dimethoxy derivatives show stronger SAC activation than non-methoxy analogs .

- Chloro substituents : Increase electrophilicity and cytotoxicity but may reduce selectivity. Compare 4-chloro-6,7-dimethoxyquinolin-3-amine (IC₅₀ = 1.2 µM) vs. non-chloro variants (IC₅₀ = 5.8 µM) in HeLa cells .

- Amino group position : C3 amines (vs. C4) improve interactions with tubulin’s colchicine-binding site, as shown in molecular docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.